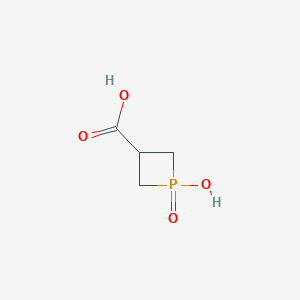![molecular formula C23H26ClN5O3S B2487207 methyl 6-[4-(3-chlorophenyl)piperazin-1-yl]-4-cyclopropyl-7-fluoro-4H-1,4-benzothiazine-2-carboxylate 1,1-dioxide CAS No. 1251615-13-0](/img/structure/B2487207.png)
methyl 6-[4-(3-chlorophenyl)piperazin-1-yl]-4-cyclopropyl-7-fluoro-4H-1,4-benzothiazine-2-carboxylate 1,1-dioxide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Research on benzothiazine derivatives, including the closely related structures to the mentioned compound, has revealed their significance due to extensive intramolecular hydrogen bonds and potential biological activities. These compounds often exhibit interesting chemical and physical properties because of their complex molecular structures.
Synthesis Analysis
The synthesis of benzothiazine derivatives typically involves strategic condensation reactions and cyclocondensations. For example, the synthesis of pyridobenzothiazine acids, a structurally related class, involves hydrolytic basic cleavage of substituted 2-aminobenzothiazoles followed by cyclocondensation with chloroacetates or chloroacetic acid, and reduction processes (Cecchetti et al., 1987). These methods can be adapted to synthesize a wide range of benzothiazine derivatives by altering the substituents.
Molecular Structure Analysis
The molecular structure of benzothiazine derivatives is characterized by extensive intramolecular hydrogen bonding. This contributes to their stability and influences their reactivity and biological activity. The heterocyclic thiazine rings often adopt half-chair conformations, which is significant for the molecular geometry and potential intermolecular interactions (W. Siddiqui et al., 2008).
Chemical Reactions and Properties
Benzothiazine derivatives undergo various chemical reactions, including photochemical transformations and reactions with electrophiles and nucleophiles. For example, photochemistry studies of ciprofloxacin, a fluoroquinolone with a related structure, show substitution reactions and decarboxylation under specific conditions (M. Mella, E. Fasani, A. Albini, 2001). These reactions can significantly alter the physical and biological properties of the compounds.
Physical Properties Analysis
The physical properties of benzothiazine derivatives, including solubility, melting points, and crystalline structure, are influenced by their molecular structure and substituent groups. Differential scanning calorimetry (DSC) studies can reveal multiple crystal forms and dynamic proton transfer between possible tautomeric forms, indicating complex behavior in solid states (E. Krzyżak et al., 2013).
Chemical Properties Analysis
The chemical properties, including reactivity towards various reagents, stability under different conditions, and potential for undergoing redox reactions, are crucial for understanding the behavior of benzothiazine derivatives. Electrochemical studies provide insights into the reductive and oxidative potentials of these compounds, which are essential for their pharmacological applications and interaction with biological systems (K. Srinivasu et al., 1999).
For further reading and detailed insights into the structure, synthesis, and properties of benzothiazine derivatives and related compounds, the following references are recommended:
Scientific Research Applications
Synthesis and Chemical Properties
This compound is part of a broader category of chemicals known as 1,4-benzothiazines, which have been synthesized and studied for their chemical properties and biological activities. For example, the synthesis of 4H-1,4-benzothiazine 1-oxide and 1,1-dioxide analogs of quinolone antibacterial agents has been explored, revealing their potential antibacterial activity and inhibition of DNA gyrase (Culbertson, 1991). Additionally, the synthesis and antimicrobial study of fluoroquinolone-based 4-thiazolidinones have shown the potential for developing compounds with significant antifungal and antibacterial activities (Patel & Patel, 2010).
Potential Applications in Pharmacology
Research into the pharmacological properties of related compounds includes the exploration of antihypertensive agents, such as 7-chloro-3-(4-methyl-1-piperazinyl)-4H-1,2,4-benzothiadiazine-1,1-dioxide, which has shown sustained antihypertensive activity without the diuretic or hyperglycemic effects typically associated with other antihypertensive drugs (Shimizu et al., 1977). Additionally, novel bis(pyrazole-benzofuran) hybrids possessing a piperazine linker have been synthesized and found to inhibit bacterial biofilm and MurB, highlighting the potential for developing new antibacterial agents (Mekky & Sanad, 2020).
Analytical Applications
A fluorimetric assay for rufloxacin, a compound within the same family, in serum and pharmaceutical formulations demonstrates the analytical applications of these compounds, providing a basis for the development of analytical methods for similar chemicals (Farina, 1989).
properties
IUPAC Name |
3-[4-(4-chlorophenyl)piperazin-1-yl]sulfonyl-1-methyl-N-[(4-methylphenyl)methyl]pyrazole-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H26ClN5O3S/c1-17-3-5-18(6-4-17)15-25-22(30)21-16-27(2)26-23(21)33(31,32)29-13-11-28(12-14-29)20-9-7-19(24)8-10-20/h3-10,16H,11-15H2,1-2H3,(H,25,30) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CEBSLZXDFRCJEI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CNC(=O)C2=CN(N=C2S(=O)(=O)N3CCN(CC3)C4=CC=C(C=C4)Cl)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H26ClN5O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
488.0 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-{[4-(4-chlorophenyl)piperazin-1-yl]sulfonyl}-1-methyl-N-[(4-methylphenyl)methyl]-1H-pyrazole-4-carboxamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

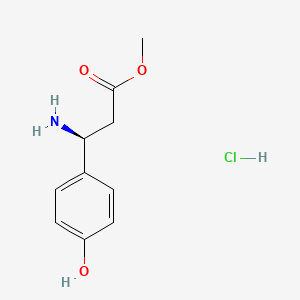
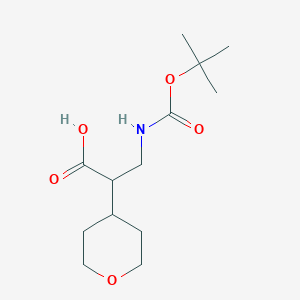
![N-(4-ethoxyphenyl)-2-{[3-(2-fluorophenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B2487126.png)
![2-((6-ethyl-5,5-dioxido-6H-benzo[c]pyrimido[4,5-e][1,2]thiazin-2-yl)thio)-N-(2-ethylphenyl)acetamide](/img/structure/B2487128.png)
![4-[(2E)-2-(2-ethoxycarbonylcyclopentylidene)hydrazinyl]benzoic acid](/img/structure/B2487129.png)
![2-(3,4-dioxo-8-(p-tolyl)-3,4,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazin-2(6H)-yl)-N-(4-(trifluoromethyl)phenyl)acetamide](/img/structure/B2487130.png)
![Rac-methyl (3AR,6AS)-octahydrocyclopenta[B]pyrrole-3A-carboxylate](/img/structure/B2487132.png)
![Thieno[3,2-b]thiophene-3-carbonitrile](/img/structure/B2487133.png)
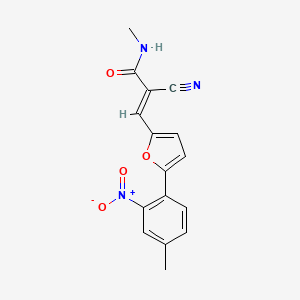
![3-amino-N-(3-(benzo[d]thiazol-2-yl)phenyl)-4-(4-methoxyphenyl)-7,7-dimethyl-5-oxo-5,6,7,8-tetrahydrothieno[2,3-b]quinoline-2-carboxamide](/img/structure/B2487138.png)
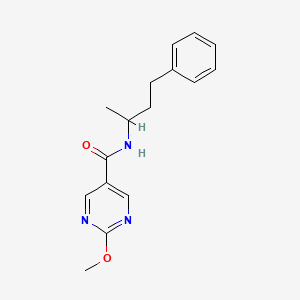
![3-methyl-N-(2-tosyl-1,2,3,4-tetrahydroisoquinolin-7-yl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide](/img/structure/B2487142.png)
![2-Methyl-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxylic acid](/img/structure/B2487143.png)
